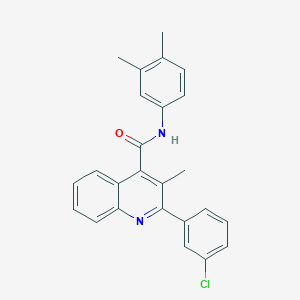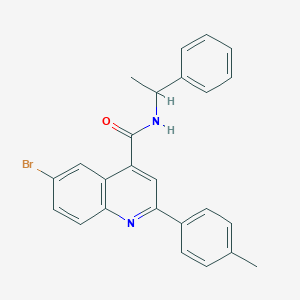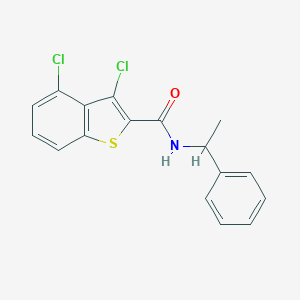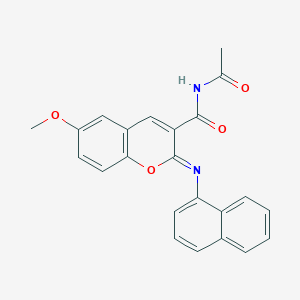![molecular formula C21H20N2O4 B444550 (2Z)-N-acetyl-8-ethoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide CAS No. 328268-92-4](/img/structure/B444550.png)
(2Z)-N-acetyl-8-ethoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2Z)-N-acetyl-8-ethoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide is a chemical compound that belongs to the class of chromene derivatives. It has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry.
Scientific Research Applications
Synthesis Techniques and Intermediates
A study by Fattahi et al. (2018) discusses the synthesis of tricyclic products from N-alkyl-2-imino-2H-chromene-3-carboxamides, highlighting the use of sodium carbonate in refluxing ethanol to achieve new compounds. This process involves intermediates that could be converted into tricyclic products, showcasing the chemical flexibility and potential for diverse applications of these compounds Fattahi et al., 2018.
Antimicrobial Activity
N-Aryl-7-hydroxy-2-imino-2H-chromene-3-carboxamides synthesized through a reaction with 2,4-dihydroxybenzaldehyde and cyanoacetic acid arylamides exhibited antimicrobial activity, as reported by Ukhov et al. (2021). This indicates the potential utility of such compounds in developing new antimicrobial agents Ukhov et al., 2021.
Eco-friendly Synthesis Approaches
Proença and Costa (2008) highlighted an eco-friendly synthesis of new 2-imino-2H-chromene-3-carboxamides, emphasizing high yield and atom economy. This approach underlines the environmental benefits and efficiency of synthesizing such compounds Proença & Costa, 2008.
Potential Cytotoxic Agents
Gill et al. (2016) described the synthesis and structure-activity relationships of 2-imino-2H-chromene-3(N-aryl)carboxamides, indicating their potential as cytotoxic agents against human cancer cell lines. This suggests their possible application in cancer research and therapy Gill et al., 2016.
Antimicrobial and Antioxidant Properties
Chitreddy and Shanmugam (2017) explored the synthesis of 4H-chromene-3-carboxamide derivatives, revealing their antibacterial and antioxidant activities. Such findings demonstrate the dual functionality of these compounds, making them valuable in pharmaceutical and health-related applications Chitreddy & Shanmugam, 2017.
properties
IUPAC Name |
N-acetyl-8-ethoxy-2-(2-methylphenyl)iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-4-26-18-11-7-9-15-12-16(20(25)22-14(3)24)21(27-19(15)18)23-17-10-6-5-8-13(17)2/h5-12H,4H2,1-3H3,(H,22,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIBACUEMXSRMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=NC3=CC=CC=C3C)C(=C2)C(=O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-N-acetyl-8-ethoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3,5-bis(trifluoromethyl)phenyl]-2,3-dimethoxybenzamide](/img/structure/B444469.png)


![2-[(2-Methylcyclohexyl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B444473.png)

![(2Z)-2-[(4-fluorophenyl)imino]-N-(2-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B444475.png)
![Ethyl 4-({[6-bromo-2-(4-methylphenyl)-4-quinolinyl]carbonyl}amino)benzoate](/img/structure/B444476.png)
![6-(4-methoxyphenyl)-9-(3-nitrophenyl)-5-propanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B444478.png)
![Isopropyl 4-(4-bromophenyl)-2-{[(2-chlorophenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B444484.png)
![2-({[Benzyl(2-methoxyethyl)amino]acetyl}oxy)phenylphosphonic acid](/img/structure/B444485.png)
![1-[(2,2-Dichloro-1-methylcyclopropyl)carbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B444486.png)

![N-(2-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B444491.png)
